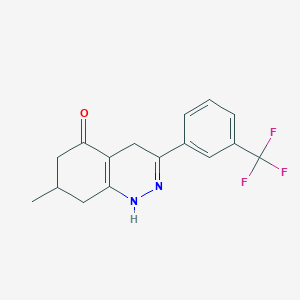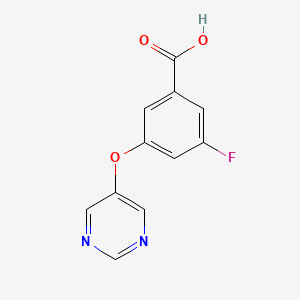![molecular formula C19H18ClN3O3S B8377590 ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B8377590.png)
ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester is a complex heterocyclic compound This compound is notable for its unique structure, which includes a fused pyridine, thieno, and diazepine ring system
Méthodes De Préparation
The synthesis of 8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester involves multiple steps. One common method starts with the preparation of the thieno[2,3-b]pyridine system, which is then fused with a diazepine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fused ring system allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The presence of the chlorophenyl group and the ethyl ester functional group can enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds include other fused heterocyclic systems such as thieno[3,2-d]pyrimidines and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines. These compounds share structural similarities but differ in their functional groups and specific ring systems. The unique combination of the pyridine, thieno, and diazepine rings in 8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester sets it apart from these similar compounds .
Propriétés
Formule moléculaire |
C19H18ClN3O3S |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate |
InChI |
InChI=1S/C19H18ClN3O3S/c1-2-26-19(25)23-8-7-12-14(10-23)27-18-16(12)17(21-9-15(24)22-18)11-5-3-4-6-13(11)20/h3-6H,2,7-10H2,1H3,(H,22,24) |
Clé InChI |
AJIGCPBWHHYNJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NCC(=O)N3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Ethyl-7,8 dichloro-1,2,4-triazolo[4,3-a]quinoxaline](/img/structure/B8377544.png)

![[1-(4-Chloro-3-fluorophenyl)cyclohexyl]methanamine](/img/structure/B8377556.png)
![1-[4-(3-Methyl-butylamino)-3-nitro-phenyl]-ethanone](/img/structure/B8377566.png)





![2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene](/img/structure/B8377609.png)
